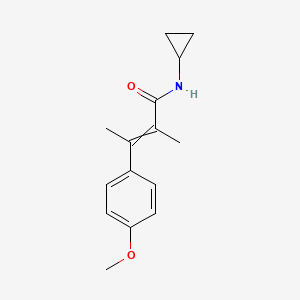
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- is an organic compound that belongs to the class of amides. This compound features a butenamide backbone with a cyclopropyl group, a methoxyphenyl group, and a methyl group attached to it. The (E)-configuration indicates the specific geometric isomerism around the double bond in the butenamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- typically involves the following steps:
Formation of the Butenamide Backbone: This can be achieved through the reaction of an appropriate butenoic acid derivative with ammonia or an amine under dehydrating conditions.
Introduction of the Cyclopropyl Group: This step may involve the cyclopropanation of an alkene precursor using reagents such as diazomethane or Simmons-Smith reagent.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using a methoxybenzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the double bond in the butenamide backbone, converting it to a saturated amide.
Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions, leading to various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can be employed under basic conditions.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenamide, N-cyclopropyl-3-(4-hydroxyphenyl)-2-methyl-, (E)-: Similar structure but with a hydroxy group instead of a methoxy group.
2-Butenamide, N-cyclopropyl-3-(4-chlorophenyl)-2-methyl-, (E)-: Similar structure but with a chloro group instead of a methoxy group.
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-ethyl-, (E)-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the methoxy group on the phenyl ring and the specific (E)-configuration around the double bond may impart unique chemical and biological properties to 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)-. These properties could include specific reactivity patterns, binding affinities, and biological activities that distinguish it from similar compounds.
Propriétés
Numéro CAS |
60548-31-4 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
N-cyclopropyl-3-(4-methoxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-10(11(2)15(17)16-13-6-7-13)12-4-8-14(18-3)9-5-12/h4-5,8-9,13H,6-7H2,1-3H3,(H,16,17) |
Clé InChI |
NJCVMQUEWFSPQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)
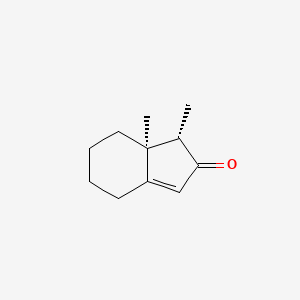



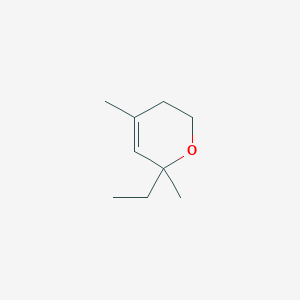
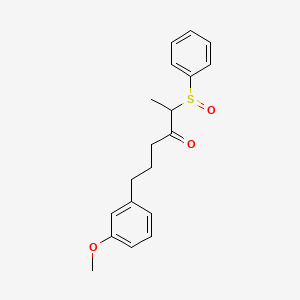
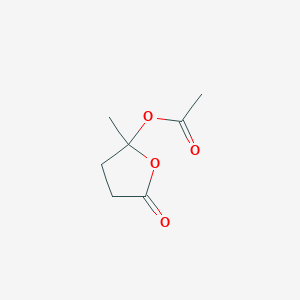
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)


![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
